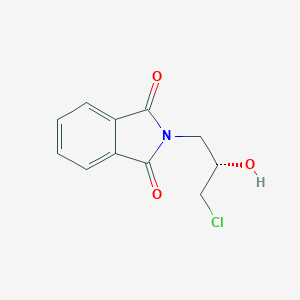

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Übersicht

Beschreibung

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its isoindoline-1,3-dione core structure, which is substituted with a 3-chloro-2-hydroxypropyl group. The presence of the chiral center at the 2-position of the propyl group imparts stereochemical properties to the molecule, making it an interesting subject for studies in stereochemistry and chiral synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione typically involves the following steps:

Starting Material: The synthesis begins with isoindoline-1,3-dione as the core structure.

Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which can be carried out using reagents like hydrogen peroxide or osmium tetroxide.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, employing chiral catalysts or resolving agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:

Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.

Automated Reaction Monitoring: Employing real-time analytical techniques to monitor reaction progress and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium azide in DMF, potassium cyanide in ethanol.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of azido or cyano derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions.

Biology

This compound has been investigated for its potential as a biocatalyst in stereoselective reactions. For instance, it is used in preparing Diplogelasinospora grovesii IMI 171018, a whole-cell biocatalyst for the stereoselective reduction of ketones .

Medicine

Research explores its potential as an antipsychotic agent , particularly due to its interactions with dopamine receptors. Additionally, preliminary studies suggest it may exhibit anticoagulant properties , potentially inhibiting factors in the coagulation pathway similar to established anticoagulants like Rivaroxaban .

Industry

In industrial applications, this compound is utilized in the production of polymers and as a precursor for various chemicals. Its unique reactivity makes it valuable in developing new materials and chemical processes .

Case Studies

| Application Area | Description | Findings |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Facilitates creation of various derivatives |

| Biology | Biocatalyst preparation | Effective in stereoselective reductions |

| Medicine | Potential antipsychotic and anticoagulant | Inhibits coagulation factors; interaction with dopamine receptors |

| Industry | Polymer production | Used as a precursor for novel materials |

Wirkmechanismus

The mechanism of action of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Receptor Binding: It may interact with cellular receptors, triggering downstream signaling pathways that lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: The enantiomer of the compound, with different stereochemical properties.

2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: The racemic mixture containing both enantiomers.

2-(3-bromo-2-hydroxypropyl)isoindoline-1,3-dione: A similar compound with a bromo group instead of a chloro group.

Uniqueness

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.

Biologische Aktivität

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₀ClN₁O₃

- CAS Number : 148857-42-5

- IUPAC Name : this compound

Its molecular structure is characterized by an isoindoline core, which is known for its versatility in drug design.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- MDM2-p53 Interaction : This compound has been identified as a small-molecule inhibitor of the MDM2-p53 protein-protein interaction. MDM2 is an important negative regulator of the p53 tumor suppressor protein, and inhibiting this interaction can reactivate p53 function, leading to apoptosis in cancer cells .

- Antiproliferative Effects : Studies have shown that derivatives of isoindoline compounds can exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of cell cycle arrest and apoptosis .

- Toxicological Profile : While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary studies suggest that certain isoindoline derivatives may have cytotoxic effects at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRVYEPWGIQEOF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148857-42-5 | |

| Record name | 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WWW7SGG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.